molecular formula C13H15ClO B178376 (2E)-3-(4-Tert-butylphenyl)acryloyl chloride CAS No. 176690-89-4

(2E)-3-(4-Tert-butylphenyl)acryloyl chloride

Cat. No.: B178376
CAS No.: 176690-89-4
M. Wt: 222.71 g/mol
InChI Key: IEBJAFJYVRUQCO-RMKNXTFCSA-N
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Description

(2E)-3-(4-Tert-butylphenyl)acryloyl chloride is a high-value chemical building block, specifically an α,β-unsaturated acyl chloride, prized for its role in synthesizing advanced organic materials and bioactive molecules. Its primary research application is in the fabrication of push-pull chromophores for nonlinear optical (NLO) materials. The electron-donating 4-tert-butylphenyl group and the strong electron-accepting acyl chloride moiety create a pronounced molecular asymmetry, making it an excellent precursor for high-performance organic electro-optic chromophores [https://www.sciencedirect.com/science/article/abs/pii/S0022286020303125]. Furthermore, this compound serves as a critical intermediate in the synthesis of fluorescent probes and enzyme inhibitors. The highly reactive acyl chloride group readily undergoes amidation or esterification with nucleophiles, allowing for the facile incorporation of the cinnamoyl scaffold into larger molecular architectures. This scaffold is a known pharmacophore, and derivatives have been explored for their biological activity. Researchers value this reagent for its ability to impart specific electronic and steric properties into target molecules, facilitating studies in material science and medicinal chemistry. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

(E)-3-(4-tert-butylphenyl)prop-2-enoyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15ClO/c1-13(2,3)11-7-4-10(5-8-11)6-9-12(14)15/h4-9H,1-3H3/b9-6+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IEBJAFJYVRUQCO-RMKNXTFCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C=CC(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)C1=CC=C(C=C1)/C=C/C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15ClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70578226
Record name (2E)-3-(4-tert-Butylphenyl)prop-2-enoyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70578226
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

176690-89-4
Record name (2E)-3-(4-tert-Butylphenyl)prop-2-enoyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70578226
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2E)-3-(4-Tert-butylphenyl)acryloyl chloride typically involves the reaction of 4-tert-butylbenzaldehyde with acryloyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acryloyl chloride. The general reaction scheme is as follows: [ \text{4-tert-butylbenzaldehyde} + \text{acryloyl chloride} \xrightarrow{\text{base}} \text{this compound} ]

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: (2E)-3-(4-Tert-butylphenyl)acryloyl chloride undergoes various chemical reactions, including:

    Substitution Reactions: The acryloyl chloride moiety can participate in nucleophilic substitution reactions, where the chloride group is replaced by nucleophiles such as amines, alcohols, or thiols.

    Addition Reactions: The double bond in the acryloyl group can undergo addition reactions with electrophiles or nucleophiles.

    Polymerization: The compound can act as a monomer in polymerization reactions, forming polymers with specific properties.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as amines, alcohols, or thiols in the presence of a base (e.g., triethylamine) are commonly used.

    Addition Reactions: Electrophiles like halogens or nucleophiles like water can be used under controlled conditions.

    Polymerization: Initiators such as radical initiators or catalysts are used to facilitate polymerization.

Major Products:

    Substitution Products: Depending on the nucleophile, products such as amides, esters, or thioesters are formed.

    Addition Products: Halogenated or hydroxylated derivatives are common.

    Polymers: Polymers with specific mechanical and chemical properties are obtained.

Scientific Research Applications

Organic Synthesis

The primary application of (2E)-3-(4-Tert-butylphenyl)acryloyl chloride lies in its utility as a reactive intermediate in organic synthesis. The acryloyl chloride moiety is highly reactive, making it suitable for various chemical transformations:

  • Covalent Bond Formation : The compound can react with nucleophiles, facilitating the formation of covalent bonds. This property is instrumental in synthesizing more complex organic molecules.
  • Bioconjugation : Due to its reactivity, this compound is explored for modifying biomolecules, which can enhance studies on biological processes or lead to the development of bioconjugates for therapeutic applications.

Polymer Chemistry

In polymer chemistry, this compound can be utilized as a monomer for the synthesis of functionalized polymers. Its incorporation into polymer matrices allows for the development of materials with tailored properties:

  • Functional Polymers : The compound can be polymerized to create functional polymers that exhibit specific characteristics such as enhanced thermal stability or unique optical properties.
  • Controlled Polymerization Techniques : Techniques like reversible addition-fragmentation chain transfer (RAFT) polymerization may be employed to incorporate this compound into more complex polymer architectures .

Material Science

The applications extend into material science, where this compound plays a role in developing advanced materials:

  • Coatings and Adhesives : The compound can be used in formulating coatings and adhesives that require specific reactivity and bonding characteristics.
  • Nanocomposites : It may serve as a building block in the synthesis of nanocomposites, enhancing mechanical and thermal properties through the incorporation of nanoparticles.

Case Studies and Research Findings

Recent studies have highlighted various applications of this compound across different fields:

Study/Source Application Focus Findings/Insights
Organic SynthesisDemonstrated utility in forming covalent bonds with nucleophiles; potential for drug development.
Polymer ChemistryInvestigated as a monomer for functionalized polymers; showed promise in controlled polymerization techniques.
Material ScienceExplored for use in coatings and adhesives; potential to enhance mechanical properties in nanocomposites.

Mechanism of Action

The mechanism of action of (2E)-3-(4-Tert-butylphenyl)acryloyl chloride involves its reactivity towards nucleophiles and electrophiles. The acryloyl chloride moiety is highly reactive, allowing it to form covalent bonds with various nucleophiles. This reactivity is exploited in the synthesis of derivatives and polymers. The tert-butyl group provides steric hindrance, influencing the compound’s reactivity and stability.

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Boiling Point (°C) Density (g/cm³) Key Substituent Effects
(2E)-3-(4-Tert-butylphenyl)acryloyl chloride C₁₃H₁₅ClO 222.71 N/A N/A Steric bulk enhances stability; tert-butyl increases lipophilicity
(2E)-3-(4-Chlorophenyl)acryloyl chloride C₉H₆Cl₂O 201.05 N/A N/A Electron-withdrawing Cl enhances electrophilicity
(2E)-3-(4-Methylphenyl)acryloyl chloride C₁₀H₉ClO 180.63 132–135 1.15 Methyl group mildly electron-donating; lowers reactivity
(2E)-3-(4-Methoxyphenyl)acryloyl chloride C₁₀H₉ClO₂ 196.63 N/A N/A Methoxy group strongly electron-donating; reduces acylation rate
(2E)-3-(3-Nitrophenyl)acryloyl chloride C₉H₆ClNO₃ 211.60 N/A N/A Nitro group enhances electrophilicity; used in fluorescent dyes
(2E)-3-(2,4-Dichlorophenyl)acryloyl chloride C₉H₅Cl₃O 235.49 N/A N/A Dual Cl substituents increase steric hindrance and reactivity
(2E)-3-(1-Naphthyl)acryloyl chloride C₁₃H₉ClO 216.66 N/A N/A Naphthyl group enhances π-conjugation; used in photosensitive materials

Key Comparative Insights

Reactivity Trends: Electron-withdrawing groups (e.g., Cl, NO₂) increase electrophilicity at the carbonyl carbon, accelerating nucleophilic acyl substitution. For example, (2E)-3-(3-nitrophenyl)acryloyl chloride reacts faster with amines than its methoxy-substituted counterpart . Steric hindrance from bulky groups (e.g., tert-butyl, 2,4-dichlorophenyl) slows reaction kinetics but improves thermal stability .

Synthetic Utility :

  • Methoxy derivatives (e.g., 4-methoxyphenyl) are preferred for controlled acylation in drug synthesis due to moderate reactivity .
  • Naphthyl and heteroaromatic derivatives (e.g., 2-furyl) are used in materials science for conjugated systems .

Physicochemical Properties :

  • Methyl and methoxy substituents lower melting/boiling points compared to halogenated analogs .
  • Halogenated derivatives (e.g., Cl, F) exhibit higher densities due to increased molecular mass and polarizability .

Research Findings and Trends

  • Synthetic Methods : Most acryloyl chlorides are prepared via SOCl₂-mediated reactions of carboxylic acids under reflux (e.g., 3-(2-furyl)acryloyl chloride synthesis in CH₂Cl₂) .
  • Structure-Activity Relationships : Electron-deficient acryloyl chlorides (e.g., nitro-substituted) show higher reactivity in amide bond formation, critical for anticancer drug derivatives like benzothiazole-acrylamide hybrids .
  • Safety : Halogenated derivatives (e.g., 2,4-dichlorophenyl) require stringent handling (gloves, ventilation) due to dual toxicity and corrosivity .

Q & A

Basic Questions

Q. What are the recommended methods for synthesizing (2E)-3-(4-Tert-butylphenyl)acryloyl chloride in laboratory settings?

  • Methodology : The synthesis typically involves acylation of the corresponding acrylic acid derivative using thionyl chloride (SOCl₂) or oxalyl chloride under anhydrous conditions. For example, reacting (2E)-3-(4-Tert-butylphenyl)acrylic acid with SOCl₂ in dichloromethane at 0–5°C, followed by reflux for 2–4 hours. Purification via vacuum distillation or recrystallization (e.g., using hexane/ethyl acetate) is critical to remove residual reagents .
  • Key Considerations : Use freshly distilled acryloyl chloride precursors to minimize side reactions. Monitor reaction progress via TLC or FT-IR for carbonyl chloride (C=O stretch at ~1800 cm⁻¹) formation .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Primary Techniques :

  • NMR : ¹H and ¹³C NMR to confirm the (E)-stereochemistry (J = ~16 Hz for trans-vinylic protons) and tert-butyl group (δ ~1.3 ppm for nine equivalent protons).
  • FT-IR : Peaks at ~1800 cm⁻¹ (C=O stretch of acyl chloride) and ~1630 cm⁻¹ (conjugated C=C stretch).
  • MALDI-TOF Mass Spectrometry : Using matrices like DCTB (2-[(2E)-3-(4-tert-butylphenyl)-2-methylprop-2-enylidene]malononitrile) to enhance ionization efficiency .
    • Validation : Cross-validate with elemental analysis or high-resolution mass spectrometry (HRMS) for molecular formula confirmation .

Q. How can researchers ensure the stability of this compound during storage and experiments?

  • Storage : Store under inert atmosphere (argon/nitrogen) at –20°C in airtight, moisture-resistant containers. Desiccants like molecular sieves are recommended to prevent hydrolysis .
  • Handling : Conduct reactions in anhydrous solvents (e.g., THF, DCM) and under nitrogen purge. Avoid prolonged exposure to humid environments. Quench excess reagent post-synthesis with dry alcohols or amines to prevent degradation .

Advanced Research Questions

Q. What experimental strategies address discrepancies in matrix-assisted mechanisms (electron vs. proton transfer) for derivatives like DCTB in MALDI-TOF?

  • Context : DCTB, a structural analog, was initially proposed as an electron-transfer matrix but later shown to act via proton transfer in certain applications .
  • Approach :

  • Mechanistic Studies : Use isotopic labeling (e.g., deuterated matrices) to track proton vs. electron pathways.
  • Comparative Analysis : Test this compound-derived matrices in both polar (e.g., CNS drugs) and nonpolar analytes to evaluate ionization efficiency.
  • Theoretical Modeling : DFT calculations to map charge distribution and proton affinity of the matrix .

Q. How does functionalizing carbon nanotubes (CNTs) with this compound affect composite properties?

  • Functionalization Protocol : React oxidized CNTs with the acyl chloride to form covalent ester/amide linkages. Optimize reaction time and stoichiometry to balance grafting density and CNT structural integrity .
  • Material Evaluation :

  • Surface Analysis : XPS to confirm functional group incorporation.
  • Mechanical Properties : Tensile testing to assess reinforcement efficiency.
  • Thermal Stability : TGA to quantify decomposition thresholds.
    • Challenges : Aggregation due to reduced surface area post-functionalization requires dispersion optimization (e.g., sonication in surfactants) .

Q. How can computational modeling predict the reactivity of this compound in acylative coupling reactions?

  • Modeling Workflow :

  • Reactivity Descriptors : Calculate Fukui indices to identify nucleophilic/electrophilic sites.
  • Transition State Analysis : Use QM/MM methods to simulate reaction pathways with amines or alcohols.
  • Solvent Effects : COSMO-RS to model solvent polarity impacts on reaction kinetics.
    • Experimental Integration : Validate predictions with kinetic studies (e.g., monitoring by UV-vis or HPLC) and correlate with computed activation energies .

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